11-Phosphonoundecanoic acid

Catalog No.
S1902735
CAS No.
4494-24-0
M.F
C11H23O5P
M. Wt
266.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Phosphonoundecanoic acid

CAS Number

4494-24-0

Product Name

11-Phosphonoundecanoic acid

IUPAC Name

11-phosphonoundecanoic acid

Molecular Formula

C11H23O5P

Molecular Weight

266.27 g/mol

InChI

InChI=1S/C11H23O5P/c12-11(13)9-7-5-3-1-2-4-6-8-10-17(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16)

InChI Key

PPPBZNXJGBLLPM-UHFFFAOYSA-N

SMILES

C(CCCCCP(=O)(O)O)CCCCC(=O)O

Canonical SMILES

C(CCCCCP(=O)(O)O)CCCCC(=O)O

11-Phosphonoundecanoic acid (CAS: 4494-24-0) is a bifunctional organic molecule designed for creating robust, well-ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. Its key structural features are a phosphonic acid headgroup, which forms strong, hydrolytically stable bonds with oxides like alumina, titania, and indium tin oxide (ITO), and a terminal carboxylic acid group at the end of a C11 alkyl chain. This dual functionality allows it to act as a stable anchoring layer that presents a reactive carboxyl surface for subsequent covalent immobilization of proteins, polymers, or other functional molecules.

Substituting 11-phosphonoundecanoic acid with near analogs is often unsuccessful because performance is highly dependent on specific molecular geometry and chemistry. Using a shorter-chain phosphonic acid, such as 6-phosphonohexanoic acid, typically results in a more disordered monolayer with lower packing density, leading to inferior barrier properties and less effective surface passivation. Conversely, longer-chain analogs like 16-phosphonohexadecanoic acid often exhibit significantly lower solubility in common processing solvents, complicating the formation of uniform, defect-free monolayers from solution. Furthermore, replacing the phosphonic acid headgroup with an alternative, such as a thiol, fundamentally changes the substrate specificity, rendering the molecule ineffective for robust binding to metal oxides and limiting its use primarily to noble metal surfaces like gold.

Balanced Chain Length for Optimized SAM Order and Surface Coverage

The C11 alkyl chain of 11-phosphonoundecanoic acid provides a critical balance between intermolecular van der Waals forces and headgroup spacing, enabling the formation of well-ordered monolayers. Studies using near-edge X-ray absorption fine structure (NEXAFS) spectroscopy show that longer-chain phosphonic acids (C12-C18) form more highly ordered SAMs with smaller molecular tilt angles compared to shorter-chain (C8) analogs on indium tin oxide (ITO). The C11 chain is sufficiently long to achieve the high degree of order necessary for creating dense, reproducible surfaces, a significant improvement over more disordered layers formed by C6 or C8 phosphonic acids.

Evidence DimensionMolecular Order in Self-Assembled Monolayers
Target Compound DataForms well-ordered SAMs characteristic of longer-chain phosphonic acids.
Comparator Or BaselineShort-chain SAMs (e.g., C8) are observed to be more disordered.
Quantified DifferenceLonger chains demonstrate a smaller average molecular tilt angle, indicating higher packing density and order.
ConditionsSAMs formed on indium tin oxide (ITO) surfaces and analyzed by NEXAFS spectroscopy.

Higher molecular order translates to more uniform and reliable surface properties, which is critical for reproducibility in sensor fabrication and electronic device manufacturing.

Superior Processability and Solubility Compared to Longer-Chain Analogs

From a procurement and processing perspective, 11-phosphonoundecanoic acid offers a distinct handling advantage over longer-chain alternatives. Phosphonic acids with longer alkyl chains (typically C14 and above) are often described as waxy or sticky solids with poor solubility in common, low-toxicity solvents like ethanol or isopropanol at room temperature. This necessitates the use of less desirable solvents or elevated temperatures for processing. The C11 chain length of 11-phosphonoundecanoic acid provides a more favorable solubility profile, facilitating easier, more consistent, and scalable solution-based deposition of SAMs under ambient conditions.

Evidence DimensionSolubility and Handling Characteristics
Target Compound DataGenerally a free-flowing solid with good solubility in common laboratory solvents like alcohols.
Comparator Or BaselineLonger-chain phosphonic acids (e.g., C16, C18) are often waxy, sticky, and poorly soluble.
Quantified DifferenceQualitatively higher solubility and easier handling, avoiding the need for harsh solvents or heating required for longer-chain analogs.
ConditionsStandard laboratory conditions for solution preparation and SAM deposition.

Improved processability reduces manufacturing complexity, enhances batch-to-batch reproducibility, and allows for more environmentally benign deposition processes.

Effective Work Function Modification of ITO for Organic Electronics

Treatment of indium tin oxide (ITO) with phosphonic acid-based SAMs is a proven method for tuning its work function to optimize charge injection in organic electronic devices. While untreated ITO has a work function around 4.50 eV, modification with various phosphonic acids can tune this value over a range of more than 1 eV. Specifically, alkylphosphonic acids create a hydrophobic surface that improves compatibility with organic layers and modifies the work function to better align with the HOMO levels of hole-transport materials. 11-Phosphonoundecanoic acid is an effective agent for this application, providing the necessary surface energy and work function modification to reduce the hole injection barrier in OLEDs and OPVs.

Evidence DimensionITO Work Function (eV)
Target Compound DataModifies ITO work function to values suitable for hole-injection layers (typically in the 4.5 - 4.9 eV range for simple alkyl chains).
Comparator Or BaselineUnmodified, cleaned ITO: ~4.50 eV. Air-plasma treated ITO: ~4.90 eV.
Quantified DifferenceProvides a stable, chemically-defined surface with a tuned work function, avoiding the transient effects of plasma treatments.
ConditionsKelvin probe measurement of ITO substrates after SAM deposition from solution.

This enables rational design of the electrode-organic interface, leading to lower device operating voltages, higher efficiency, and improved operational stability.

Interface Engineering for High-Performance Organic Electronics

For fabricating organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), this compound serves as an ideal choice for modifying transparent conductive oxide anodes like ITO. Its ability to form a dense, ordered monolayer with a tuned work function reduces the energy barrier for hole injection, directly contributing to improved device efficiency and stability.

Corrosion Inhibition on Steel, Aluminum, and Titanium Surfaces

In applications requiring robust corrosion protection, 11-phosphonoundecanoic acid forms a tightly packed, hydrophobic barrier layer on metal oxide surfaces. The strong phosphonate-oxide bond provides a stable foundation for the film, making it a reliable choice for protecting steel, aluminum, and other technologically important metals in aqueous or humid environments.

Development of Functional Biosensor and Biocompatible Surfaces

This molecule is a preferred platform for creating bio-functionalized surfaces on oxide substrates like TiO2 or SiO2. The well-ordered SAM provides a uniform base, while the terminal carboxylic acid groups offer reliable covalent attachment points for antibodies, enzymes, or DNA probes, ensuring a high density of active biological receptors for sensitive and reproducible detection assays.

XLogP3

1.7

Wikipedia

11-Phosphonoundecanoic acid

Dates

Last modified: 08-16-2023

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